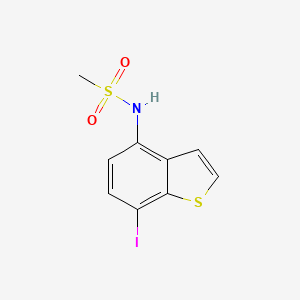
N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of an iodine atom at the 7th position and a methanesulfonamide group at the 4th position of the benzothiophene ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-alkynylthiophenols or the palladium-catalyzed coupling of 2-halothiophenes with alkynes.
Sulfonamide Formation: The methanesulfonamide group can be introduced by reacting the iodinated benzothiophene with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds in palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Sulfonamide Reactions: The methanesulfonamide group can participate in reactions such as nucleophilic substitution and condensation.
Common reagents and conditions for these reactions include palladium catalysts, bases like triethylamine, and solvents such as dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The iodine atom and methanesulfonamide group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide can be compared with other benzothiophene derivatives, such as:
1-benzothiophen-4-yl)methanamine hydrochloride: This compound has a similar benzothiophene core but lacks the iodine and methanesulfonamide groups.
8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound contains an iodine atom and a sulfonate group but has a different core structure.
N-[(2R)-1-iodo-3,3-dimethylbutan-2-yl]methanesulfonamide: This compound has a similar methanesulfonamide group but a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8INO2S2 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H8INO2S2/c1-15(12,13)11-8-3-2-7(10)9-6(8)4-5-14-9/h2-5,11H,1H3 |
InChI Key |
ZNCPQQZJALQWQN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CSC2=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















